Cas no 162607-23-0 (2,5-dimethylthiophen-3-ylboronic acid)

2,5-Dimethylthiophen-3-ylboronic acid is a boronic acid derivative featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions. This compound is commonly employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The electron-donating methyl groups enhance the stability and reactivity of the boronic acid moiety, facilitating efficient coupling with aryl or vinyl halides. Its crystalline solid form and moderate solubility in common organic solvents make it convenient for handling in synthetic applications. The product is particularly useful in pharmaceutical and materials science research for constructing thiophene-based frameworks. Proper storage under inert conditions is recommended to maintain stability.
2,5-dimethylthiophen-3-ylboronic acid structure
162607-23-0 structure
Product Name:2,5-dimethylthiophen-3-ylboronic acid
CAS No:162607-23-0
MF:C6H9BO2S
MW:156.010460615158
MDL:MFCD09837620
CID:110011
PubChem ID:45588123
Update Time:2025-05-24

2,5-dimethylthiophen-3-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-(2,5-dimethyl-3-thienyl)-
    • 2,5-Dimethylthiophene-3-Boronic Acid
    • (2,5-dimethylthiophen-3-yl)boronic acid
    • 2,5-Dimethyl-3-thienylboronic acid
    • 2,5-dimethylthiene-3-yl boronic acid
    • 2,5-dimethylthiophen-3-yl boronic acid
    • QC-5988
    • (2,5-Dimethyl-3-thienyl)boronic acid
    • 2,5-dimethylthiophen-3-ylboronic acid
    • SCHEMBL498281
    • DTXSID10670556
    • AM803288
    • RFQHMNWNEOZRLK-UHFFFAOYSA-N
    • MFCD09837620
    • SY123487
    • Boronic acid, (2,5-dimethyl-3-thienyl)-
    • CS-0038853
    • BCP20264
    • 162607-23-0
    • EN300-251472
    • Z1198233978
    • (2,5-dimethylthiophen-3-yl)boronicacid
    • CHEMBL3236897
    • AKOS006280327
    • AC-33582
    • PS-13019
    • B-(2,5-Dimethyl-3-thienyl)boronic Acid; (2,5-Dimethylthiophen-3-yl)boronic Acid; 2,5-Dimethyl-3-thienylboronic Acid; 2,5-Dimethylthien-3-ylboronic Acid; 2,5-Dimethylthiophene-3-boronic Acid
    • MDL: MFCD09837620
    • Inchi: 1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3
    • InChI Key: RFQHMNWNEOZRLK-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(B(O)O)=C1C

Computed Properties

  • Exact Mass: 156.04200
  • Monoisotopic Mass: 156.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.7A^2

Experimental Properties

  • Density: 1.2
  • Boiling Point: 311.4°Cat760mmHg
  • Flash Point: 142.2°C
  • Refractive Index: 1.542
  • PSA: 68.70000
  • LogP: 0.04470

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2,5-dimethylthiophen-3-ylboronic acid Production Method

2,5-dimethylthiophen-3-ylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:162607-23-0)2,5-dimethylthiophen-3-ylboronic acid
Order Number:A882823
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:07
Price ($):555.0
Email:sales@amadischem.com

2,5-dimethylthiophen-3-ylboronic acid Related Literature

Additional information on 2,5-dimethylthiophen-3-ylboronic acid

2,5-Dimethylthiophen-3-ylboronic Acid: A Comprehensive Overview

2,5-Dimethylthiophen-3-ylboronic acid, with the CAS number 162607-23-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, also referred to as 3-bromo-2,5-dimethylthiophene or thiophene boronic acid derivative, is a key intermediate in the construction of various functional materials and bioactive molecules.

The molecular structure of 2,5-dimethylthiophen-3-ylboronic acid consists of a thiophene ring substituted with two methyl groups at the 2 and 5 positions and a boronic acid group at the 3 position. This unique arrangement imparts the compound with distinct electronic properties and reactivity, making it highly suitable for cross-coupling reactions such as the Suzuki-Miyaura coupling. Recent studies have demonstrated its exceptional efficiency in forming biaryl structures, which are critical components in modern pharmaceuticals and advanced materials.

The synthesis of 2,5-dimethylthiophen-3-ylboronic acid has been optimized through various methodologies, including palladium-catalyzed coupling reactions and organoboron chemistry. Researchers have explored the use of different solvents, catalysts, and reaction conditions to enhance yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of a microwave-assisted synthesis route, which significantly reduced reaction time while maintaining high product quality.

In terms of applications, 2,5-dimethylthiophen-3-ylboronic acid has found extensive use in the development of optoelectronic materials. Its ability to participate in [4+2] cycloaddition reactions has enabled the creation of novel heterocyclic compounds with tailored electronic properties. These materials are being investigated for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The latest research on this compound has focused on its role in drug discovery. Scientists have utilized its unique reactivity to synthesize bioactive molecules targeting various disease states, including cancer and neurodegenerative disorders. A recent study published in Nature Communications reported that derivatives of 2,5-dimethylthiophen-3-ylboronic acid exhibit potent anti-inflammatory activity, opening new avenues for therapeutic development.

In conclusion, 2,5-dimethylthiophen-3-ylboronic acid, with its distinctive structure and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable building block in modern chemistry.

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Amadis Chemical Company Limited
(CAS:162607-23-0)2,5-dimethylthiophen-3-ylboronic acid
A882823
Purity:99%
Quantity:5g
Price ($):555.0
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